Olean-12-ene-2alpha,3beta,28-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

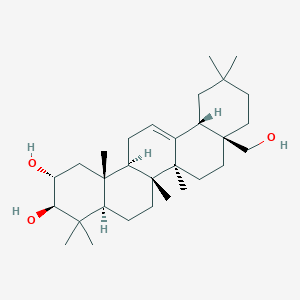

Olean-12-ene-2alpha,3beta,28-triol is a pentacyclic triterpenoid compound with the molecular formula C30H50O3 and a molecular weight of 458.72 g/mol . It is known for its diverse biological activities and is a derivative of oleanolic acid, a naturally occurring compound found in various plants.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-ene-2alpha,3beta,28-triol typically involves the chemical modification of oleanolic acid. One common method includes the reduction of oleanolic acid using specific reducing agents under controlled conditions to introduce hydroxyl groups at the 2alpha, 3beta, and 28 positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant sources followed by chemical modification. The process includes purification steps to ensure the compound’s high purity and consistency .

化学反応の分析

Types of Reactions

Olean-12-ene-2alpha,3beta,28-triol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to modify the compound’s structure by adding hydrogen atoms.

Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

科学的研究の応用

Chemical Applications

Precursor for Synthesis

Olean-12-ene-2alpha,3beta,28-triol serves as a precursor for synthesizing complex molecules. Its unique structure, characterized by three hydroxyl groups at positions 2α, 3β, and 28, allows for further chemical modifications that can lead to the development of novel compounds with enhanced biological activities.

Biological Applications

Cell Signaling and Metabolic Pathways

Research indicates that this compound plays a significant role in modulating cell signaling pathways. It has been shown to influence the NF-κB pathway, which is crucial in inflammation and cancer progression. By affecting gene expression related to these pathways, this compound may offer therapeutic benefits in managing inflammatory diseases and cancer .

Antioxidant Properties

The compound exhibits strong antioxidant properties, which are essential in combating oxidative stress within cells. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Medical Applications

Anti-inflammatory Effects

this compound has been studied for its anti-inflammatory properties. It has demonstrated the ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a candidate for developing treatments for chronic inflammatory conditions .

Anticancer Activity

Numerous studies have reported the anticancer effects of this compound. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, research indicates that oleanane-type triterpenoids can effectively inhibit breast cancer cell growth and may serve as potential chemopreventive agents .

Hepatoprotective Properties

The hepatoprotective effects of this compound are also notable. It has been shown to protect liver cells from damage caused by toxins and oxidative stress, suggesting its potential use in treating liver diseases .

Industrial Applications

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored in pharmaceutical development. Its potential applications include formulations for anti-inflammatory drugs and anticancer therapies. The compound's ability to modulate key biochemical pathways makes it a valuable candidate for drug discovery .

Nutraceuticals

In addition to pharmaceutical applications, this compound is being investigated for use in nutraceutical products. Its health benefits may contribute to functional foods aimed at improving overall health and preventing chronic diseases .

Case Studies

作用機序

The mechanism of action of Olean-12-ene-2alpha,3beta,28-triol involves its interaction with various molecular targets and pathways. It can modulate signaling pathways, such as the NF-κB pathway, and influence gene expression related to inflammation and cell proliferation . The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, altering their activity and downstream effects .

類似化合物との比較

Similar Compounds

Oleanolic Acid: The parent compound from which Olean-12-ene-2alpha,3beta,28-triol is derived.

Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.

Betulinic Acid: Known for its anti-cancer properties and structural similarity to this compound.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

Olean-12-ene-2alpha,3beta,28-triol is a triterpenoid compound belonging to the oleanane family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure, which contributes to its biological effects. The compound's molecular formula is C30H50O4, and it possesses multiple hydroxyl groups that enhance its reactivity and interaction with biological systems.

1. Anticancer Properties

Numerous studies have demonstrated the anticancer potential of oleanane-type triterpenoids, including this compound. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines:

- Cytotoxicity Studies : In vitro studies have reported that oleanane derivatives exhibit significant cytotoxic effects against human cancer cell lines such as HL-60 (promyelocytic leukemia), HepG2 (hepatocellular carcinoma), and U87MG (glioblastoma). For instance, compounds derived from oleanolic acid demonstrated IC50 values ranging from 6.42 to 18.16 µM against these cell lines .

- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, oleanane-type triterpenoids can modulate signaling pathways such as NF-κB, which is crucial in cancer progression .

| Cell Line | IC50 Value (µM) |

|---|---|

| HL-60 | 6.42 - 18.16 |

| HepG2 | 1.31 - 10.12 |

| U87MG | Variable |

2. Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell models . This activity is mediated through the suppression of NF-κB signaling pathways.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

- Bacterial and Viral Infections : Oleanane-type triterpenoids have shown effectiveness against bacteria such as Staphylococcus aureus and various viruses including HIV and HSV . The specific mechanisms involve disruption of microbial membranes and inhibition of viral replication.

Case Study 1: Oleanolic Acid Derivatives

A study involving synthetic derivatives of oleanolic acid demonstrated enhanced anti-cancer activity compared to their parent compounds. These derivatives were tested in vivo using mouse models with induced tumors and showed significant tumor reduction .

Case Study 2: Inhibition of Tumor Promotion

Research on several oleanane-type triterpenes indicated that they could inhibit tumor promotion in skin cancer models induced by chemical carcinogens . The study highlighted that specific modifications in the chemical structure led to increased efficacy.

特性

IUPAC Name |

(2R,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-25(2)12-14-30(18-31)15-13-28(6)19(20(30)16-25)8-9-23-27(5)17-21(32)24(33)26(3,4)22(27)10-11-29(23,28)7/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22-,23+,24-,27-,28+,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXOIGGIJQMJBM-VCOXBGKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。